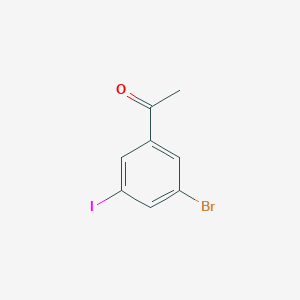

3'-碘-5'-溴代苯乙酮

描述

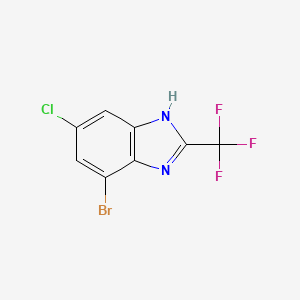

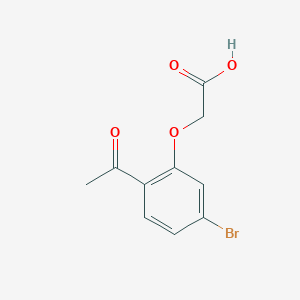

The compound of interest, 3'-Iodo-5'-bromoacetophenone, is a halogenated acetophenone derivative characterized by the presence of iodine and bromine atoms on the aromatic ring. This compound is structurally related to various other halogenated acetophenones, which are often used as intermediates in organic synthesis and have potential applications in medicinal chemistry and materials science due to their reactivity and ability to form complex molecules.

Synthesis Analysis

The synthesis of halogenated acetophenones typically involves halogenation reactions or coupling reactions. For instance, the synthesis of 3-hydroxy-2,5-dialkyl-1,4-benzoquinone from a 3-iodo-3,6-dialkyl-1,2-cyclohexanedione precursor using iodine-copper(II) acetate demonstrates the use of halogenated precursors in organic synthesis . Similarly, the synthesis of 2-amino-5-bromo-3-iodoacetophenone and its derivatives through palladium-catalyzed Sonogashira cross-coupling reactions highlights the versatility of halogenated acetophenones in constructing nitrogen-containing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of halogenated acetophenones is characterized by the presence of substituents on the aromatic ring, which can influence the electronic properties and reactivity of the molecule. For example, the crystal structure of α-bromo-4-hydroxy-3,5-dinitroacetophenone shows that the bromine atom is closely associated with the plane of the aromatic ring, suggesting delocalization of the bromine lone pair electrons into the π system of the molecule .

Chemical Reactions Analysis

Halogenated acetophenones can undergo various chemical reactions, including nucleophilic substitutions, coupling reactions, and redox processes. The synthesis of 5-azido-3-nitro-ω-bromo-acetophenone, a photochemically active bifunctional reagent, involves multiple steps including condensation, reduction, diazotization, and bromination, showcasing the compound's reactivity and potential for creating cross-linked biopolymers . Additionally, the electrochemical study of a nickel(II)-Schiff base complex derived from a related compound, 5'-(N-methyl-N-phenylaminomethyl)-2'-hydroxyacetophenone, indicates the redox-active nature of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetophenones are influenced by their molecular structure. The presence of halogen atoms can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as UV-Vis absorption and fluorescence, can be tuned by the nature and position of the substituents on the aromatic ring. For instance, the study of pyridine derivatives synthesized via carbon-carbon coupling reveals insights into their spectroscopic, electronic, and nonlinear optical properties, which can be correlated to halogenated acetophenones .

科学研究应用

1. 环境影响和毒性研究

3'-碘-5'-溴代苯乙酮衍生物,如碘酸和碘三卤甲烷,已在饮用水中检测到,因此需要研究它们的环境存在和潜在毒性。研究重点关注它们对哺乳动物细胞的细胞毒性和遗传毒性,并将它们与其他卤代化合物进行比较。这项研究对于了解这些化合物对环境和健康的影响至关重要 (Richardson 等人,2008)。

2. 化学合成和反应

对卤代苯乙酮衍生物(包括与 3'-碘-5'-溴代苯乙酮类似的衍生物)的合成研究非常重要。这些研究涉及了解这些化合物在各种化学过程中的动力学效应和反应。这项研究对于开发新的合成方法和了解有机化学中的反应机理至关重要 (Gommans 等人,1986)。

3. 有机偶联反应和生物学应用

对 4-溴代苯乙酮(一种与 3'-碘-5'-溴代苯乙酮在结构上相关的化合物)的研究集中在其在有机偶联反应和各种生物学应用中的作用。其中包括评估其物理、热和光谱性质,这对于其在有机合成中的应用和潜在生物学相关性至关重要 (Trivedi 等人,2015)。

4. 分子结构和表征

已经对对氯、对溴和对碘苯乙酮等与 3'-碘-5'-溴代苯乙酮在结构上相似的化合物的分子结构进行了研究。这些研究包括表征它们的堆积模式和相互作用,有助于更好地了解它们的物理和化学性质 (Britton & Brennessel,2004)。

5. 酶相互作用研究

对相关化合物(如溴代苯乙酮)与酶(如人醛脱氢酶)相互作用的研究提供了对酶抑制机制和活性位点识别的见解。这项研究对了解酶功能和潜在治疗应用具有重要意义 (Abriola 等人,1987)。

安全和危害

未来方向

While specific future directions for “3’-Iodo-5’-bromoacetophenone” are not mentioned in the sources retrieved, research into similar compounds continues to be a growing field. For instance, the discovery of AV 3 Sb 5 kagome superconductors has launched a field of research investigating electronic instabilities in kagome metals .

作用机制

Target of Action

The primary targets of 3’-Iodo-5’-bromoacetophenone are likely to be organic compounds that can undergo nucleophilic substitution reactions . These targets play a crucial role in various biochemical reactions, particularly in the formation of carbon-carbon bonds .

Mode of Action

3’-Iodo-5’-bromoacetophenone, being a halogenated compound, can participate in various organic reactions. One such reaction is the Suzuki-Miyaura coupling reaction . In this reaction, the compound can act as an electrophile, reacting with a nucleophile (such as an organoboronic acid) in the presence of a palladium catalyst . The reaction begins with the oxidative addition of the palladium catalyst to 3’-Iodo-5’-bromoacetophenone, forming a complex . This complex then undergoes a transmetallation step, followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

Given its reactivity, it can potentially influence various biochemical pathways involving nucleophilic substitution reactions . The downstream effects of these reactions can lead to the synthesis of complex organic molecules, which can have various biological implications.

Pharmacokinetics

Like other organic compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of the action of 3’-Iodo-5’-bromoacetophenone is the formation of new organic compounds through carbon-carbon bond formation . This can lead to the synthesis of complex molecules, potentially influencing various cellular processes.

Action Environment

The action, efficacy, and stability of 3’-Iodo-5’-bromoacetophenone can be influenced by various environmental factors. These include the pH of the environment, the presence of other reactive species, and the temperature . For instance, the Suzuki-Miyaura coupling reaction requires a basic environment .

属性

IUPAC Name |

1-(3-bromo-5-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUMZGVEBVJSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641013 | |

| Record name | 1-(3-Bromo-5-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Iodo-5'-bromoacetophenone | |

CAS RN |

1003712-14-8 | |

| Record name | 1-(3-Bromo-5-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-5-nitro-1H-benzo[D]imidazole](/img/structure/B3031976.png)

![L-Serine, N-[(2-propenyloxy)carbonyl]-](/img/structure/B3031978.png)

![Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B3031986.png)